

# Ethyl 2-Furoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ethyl 2-furoate**, a versatile organic compound with applications in various scientific and industrial sectors. This document outlines its fundamental chemical identifiers, physicochemical properties, synthesis protocols, and its role as a precursor in the synthesis of pharmaceuticals.

**Chemical Identity** 

Identifier	Value
IUPAC Name	ethyl furan-2-carboxylate[1][2][3]
CAS Number	614-99-3[1][4][5]
Synonyms	Ethyl 2-furancarboxylate, Ethyl pyromucate, 2-Carboethoxyfuran[3][4]

# **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **ethyl 2-furoate**.



Property	Value	Reference
Molecular Formula	C7H8O3	[2][4]
Molecular Weight	140.14 g/mol	[1][4]
Appearance	Colorless to light yellow liquid or colorless thallus crystals	[4][5][6]
Melting Point	32-37 °C	[4][6]
Boiling Point	196 °C	[4][6]
Density	1.117 g/mL at 25 °C	[4][6]
Flash Point	70 °C (158 °F)	[4][6]
Refractive Index	1.4797 at 20.8 °C	[6]
Solubility	Insoluble in water; soluble in alcohol and oils	[4][5][6]
Odor	Warm, fruity-floral	[4]

**Spectroscopic Data** 

Spectrum	Data
Infrared (IR) Spectrum	Available through the NIST WebBook and other databases.[3][7]
Mass Spectrum (GC-MS)	Available in the PubChem database, showing characteristic peaks at m/z 95, 112, and 140.[1]

# Experimental Protocols Synthesis of Ethyl 2-Furoate via Solid Acid Catalysis

A method for the synthesis of **ethyl 2-furoate** involves the esterification of 2-furoic acid with ethanol using a solid super-strong acid catalyst (SO42-/TiO2).[8]

Materials:



- 2-Furoic acid (0.1 mole, 11.2 g)
- Ethanol
- Benzene (20 mL)
- SO42-/TiO2 solid super-strong acid catalyst
- Saturated NaCl solution
- Anhydrous MgSO4
- · Diethyl ether

#### Procedure:

- In a 100 mL three-necked flask equipped with a reflux condenser, thermometer, and electric mixer, add 11.2 g of 2-furoic acid, a predetermined percentage of ethanol, 20 mL of benzene, and the solid super-strong acid catalyst.[8]
- Heat the mixture to reflux to initiate the reaction. The optimal reaction temperature is 60°C and the reaction time is 6-7 hours.[8]
- After the reaction is complete, transfer the mixture to a separatory funnel containing 100 mL of water.[8]
- Extract the aqueous layer four times with 30 mL of diethyl ether each time.[8]
- Combine the ether layers and wash with a saturated NaCl solution.[8]
- Dry the ether layer over anhydrous MgSO4 and then filter.[8]
- Remove the ether by distillation under normal pressure.[8]
- The remaining solution will yield light yellow crystals upon cooling.[8]
- Recrystallize the crude product from a 95% ethanol solution to obtain white crystals of ethyl
   2-furoate.[8]



## **Applications in Drug Development and Synthesis**

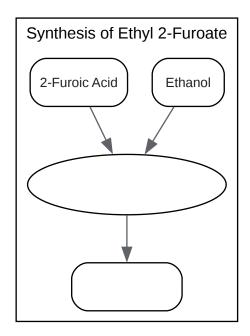
**Ethyl 2-furoate** serves as an important intermediate in organic synthesis.[2] It is a derivative of 2-furoic acid, a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs). The furan ring system is a structural component in a number of drugs.

Derivatives of 2-furoic acid are utilized in the synthesis of:

- Nitrofuran Antibiotics: Such as nitrofurantoin and furazolidone.[9]
- Antiparasitic Agents: Including diloxanide furoate.[9]
- Anti-inflammatory Drugs: Mometasone furoate is a notable example.

### **Visualized Workflows**

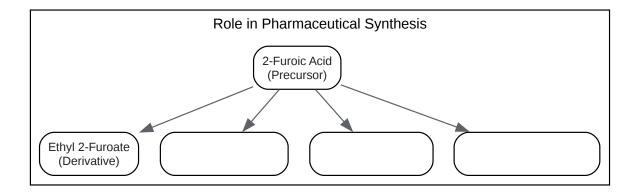
The following diagrams illustrate the synthesis of **ethyl 2-furoate** and its position as a derivative in the broader context of pharmaceutical synthesis.



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Caption: Synthesis workflow for ethyl 2-furoate.





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Caption: Relationship of ethyl 2-furoate to its precursor and resulting drug classes.

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- To cite this document: BenchChem. [Ethyl 2-Furoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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